molecular formula C9H15ClN2O2 B3078567 3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoic acid hydrochloride CAS No. 1052526-99-4

3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoic acid hydrochloride

Cat. No.: B3078567
CAS No.: 1052526-99-4
M. Wt: 218.68 g/mol
InChI Key: IBXROQZOCMEXLE-UHFFFAOYSA-N
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Description

3-[2-(Propan-2-yl)-1H-imidazol-1-yl]propanoic acid hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C9H15ClN2O2, is known for its unique chemical structure that includes an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms .

Scientific Research Applications

3-[2-(Propan-2-yl)-1H-imidazol-1-yl]propanoic acid hydrochloride has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the propanoic acid moiety . The reaction conditions often include the use of catalysts and specific temperature and pH controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Propan-2-yl)-1H-imidazol-1-yl]propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoic acid hydrochloride apart from these similar compounds is its specific functionalization, which imparts unique chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(2-propan-2-ylimidazol-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-7(2)9-10-4-6-11(9)5-3-8(12)13;/h4,6-7H,3,5H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXROQZOCMEXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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